molecular formula C6H16N2O B159222 N-(3-Hydroxypropyl)-1,2-propanediamine CAS No. 10171-78-5

N-(3-Hydroxypropyl)-1,2-propanediamine

Cat. No.: B159222
CAS No.: 10171-78-5
M. Wt: 132.2 g/mol
InChI Key: PKPINSQODSMJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Hydroxypropyl)-1,2-propanediamine is a chemical compound of interest in several advanced research fields. Its structure, featuring multiple amine sites and a hydroxypropyl functional group, makes it a valuable intermediate and a candidate for specialized applications. In materials science, this diamine scaffold is investigated for carbon capture technologies. Research on similar propanediamine-based absorbents, functionalized with hydroxypropyl groups, demonstrates their high efficiency in CO2 capture, benefiting from an intramolecular synergy that promotes a rapid absorption rate and reduces the energy required for regeneration . This positions such compounds as promising for developing more sustainable post-combustion CO2 capture processes. In pharmaceutical research, diamines and hydroxypropyl-functionalized structures are commonly employed as key building blocks for the synthesis of more complex molecules . The compound serves as a versatile precursor in organic synthesis and could be used in catalysis, corrosion inhibition, and the creation of polymers and resins, leveraging its bifunctional nature to impart improved properties to the final material . This product is intended for research and development purposes in a controlled laboratory environment only. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with care, consulting its Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

10171-78-5

Molecular Formula

C6H16N2O

Molecular Weight

132.2 g/mol

IUPAC Name

3-(2-aminopropylamino)propan-1-ol

InChI

InChI=1S/C6H16N2O/c1-6(7)5-8-3-2-4-9/h6,8-9H,2-5,7H2,1H3

InChI Key

PKPINSQODSMJFH-UHFFFAOYSA-N

SMILES

CC(CNCCCO)N

Canonical SMILES

CC(CNCCCO)N

Synonyms

3-[(2-Aminopropyl)amino]-1-propanol

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity: The hydroxyl group in this compound enhances water solubility compared to non-hydroxylated analogs like 1,2-propanediamine, making it preferable for aqueous-phase applications (e.g., CO₂ scrubbing) .
  • Steric Effects : Branched analogs (e.g., 2,2-dimethyl-1,3-propanediamine) exhibit reduced reaction rates due to steric hindrance, whereas this compound balances reactivity with moderate steric accessibility .

Physicochemical Properties

  • Boiling Point : Higher than 1,2-propanediamine due to hydrogen bonding from the hydroxyl group.
  • Solubility: Miscible in polar solvents (water, ethanol), contrasting with hydrophobic analogs like 2,2-dimethyl-1,3-propanediamine .

Industrial and Environmental Considerations

  • Synthesis Scalability : Reactive distillation enables continuous production of this compound, unlike batch processes for branched diamines .
  • Environmental Impact : Listed in EPA’s Endocrine Disruptor Screening Program, its environmental persistence is lower than polymeric amines (e.g., hexanedioic acid-polyamine copolymers) due to biodegradability .

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